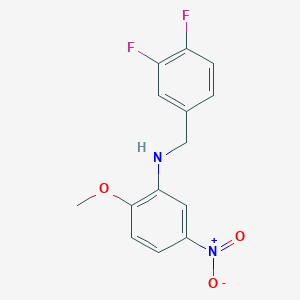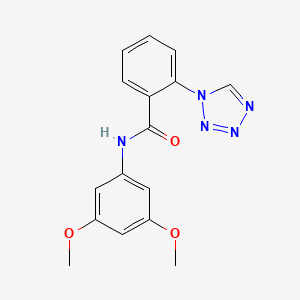![molecular formula C20H17FN4O4S B5743873 4-[3-[(E)-N'-[(E)-1-(4-fluorophenyl)ethylideneamino]carbamimidoyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]benzoic acid](/img/structure/B5743873.png)
4-[3-[(E)-N'-[(E)-1-(4-fluorophenyl)ethylideneamino]carbamimidoyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-[(E)-N’-[(E)-1-(4-fluorophenyl)ethylideneamino]carbamimidoyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]benzoic acid is a complex organic compound that features a variety of functional groups, including a fluorophenyl group, a carbamimidoyl group, and a benzoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-[(E)-N’-[(E)-1-(4-fluorophenyl)ethylideneamino]carbamimidoyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]benzoic acid typically involves multi-step organic synthesis. The key steps include:
Formation of the fluorophenyl ethylideneamino intermediate: This is achieved by reacting 4-fluorobenzaldehyde with ethylamine under acidic conditions.
Synthesis of the carbamimidoyl intermediate: The fluorophenyl ethylideneamino intermediate is then reacted with thiourea to form the carbamimidoyl derivative.
Cyclization to form the dioxopyrrolidinyl intermediate: The carbamimidoyl intermediate undergoes cyclization with maleic anhydride to form the dioxopyrrolidinyl ring.
Final coupling with benzoic acid: The dioxopyrrolidinyl intermediate is then coupled with benzoic acid under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the dioxopyrrolidinyl ring.
Reduction: Reduction reactions can occur at the carbamimidoyl group, converting it to an amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Oxidized derivatives with sulfoxide or sulfone groups.
Reduction: Amino derivatives from the reduction of the carbamimidoyl group.
Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.
Wissenschaftliche Forschungsanwendungen
4-[3-[(E)-N’-[(E)-1-(4-fluorophenyl)ethylideneamino]carbamimidoyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer or inflammatory diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the carbamimidoyl group can form hydrogen bonds with target proteins. The dioxopyrrolidinyl ring may also contribute to the compound’s overall stability and bioactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[3-[(E)-N’-[(E)-1-(4-chlorophenyl)ethylideneamino]carbamimidoyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]benzoic acid
- 4-[3-[(E)-N’-[(E)-1-(4-bromophenyl)ethylideneamino]carbamimidoyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]benzoic acid
Uniqueness
The presence of the fluorophenyl group in 4-[3-[(E)-N’-[(E)-1-(4-fluorophenyl)ethylideneamino]carbamimidoyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]benzoic acid imparts unique electronic properties that can enhance its binding affinity and specificity for certain molecular targets. This makes it distinct from its chlorinated or brominated analogs, which may have different reactivity and biological activity profiles.
Eigenschaften
IUPAC Name |
4-[3-[(E)-N'-[(E)-1-(4-fluorophenyl)ethylideneamino]carbamimidoyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O4S/c1-11(12-2-6-14(21)7-3-12)23-24-20(22)30-16-10-17(26)25(18(16)27)15-8-4-13(5-9-15)19(28)29/h2-9,16H,10H2,1H3,(H2,22,24)(H,28,29)/b23-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFLCWIISXMJGPX-FOKLQQMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN=C(N)SC1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\N=C(/N)\SC1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)O)/C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-chloro-N-[2-(dibenzo[b,d]furan-2-yl)ethyl]-5-(methylsulfanyl)benzamide](/img/structure/B5743795.png)
![N-(2,3-dichlorophenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B5743803.png)

![(Z)-[AMINO(2-CHLORO-4,6-DIMETHYLPYRIDIN-3-YL)METHYLIDENE]AMINO (2E)-3-PHENYLPROP-2-ENOATE](/img/structure/B5743830.png)
![4-[(2-carboxyphenyl)sulfanylmethyl]-5-methylfuran-2-carboxylic acid](/img/structure/B5743842.png)
![N-cyclopentyl-2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B5743843.png)
![N-(3-CYANO-2-THIENYL)-2-{[4-METHYL-5-(2-METHYL-3-FURYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE](/img/structure/B5743847.png)

![ethyl [(8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5743859.png)


![4-methoxy-N-[(4-methyl-3-nitrophenyl)carbamoyl]benzamide](/img/structure/B5743876.png)

![N-{5-[(4-Methoxyphenyl)methyl]-1,3,4-thiadiazol-2-YL}cyclohexanecarboxamide](/img/structure/B5743891.png)
